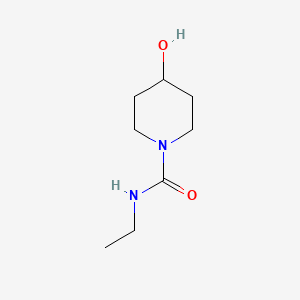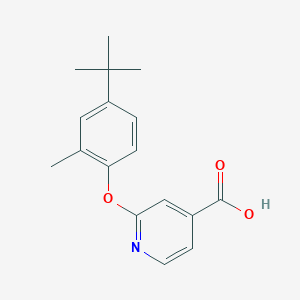
Ácido 2-(4-terc-butil-2-metilfenoxi)isonicotínico
Descripción general
Descripción
“2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid” is a compound that is derived from isonicotinic acid . It is a derivative of pyridine with a carboxylic acid substituent at the 4-position . This compound finds extensive application within the biomedical realm .
Molecular Structure Analysis
The molecular structure of “2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid” is represented by the SMILES stringCC1=C(C=CC(C(C)(C)C)=C1)OC2=CC(C(O)=O)=CC=N2 . The empirical formula is C17H19NO3 and the molecular weight is 285.34 . Physical And Chemical Properties Analysis
The physical form of “2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid” is solid . The molecular weight of the compound is285.34 .
Mecanismo De Acción
2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid has been studied for its potential mechanism of action. One proposed mechanism involves the inhibition of cytochrome P450 enzymes (CYPs). CYPs are a family of enzymes that are involved in the metabolism of various drugs and other compounds. 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid has been shown to inhibit the activity of CYP2C9, which is involved in the metabolism of drugs such as warfarin and phenytoin. In addition, 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid has been shown to inhibit the activity of CYP3A4, which is involved in the metabolism of drugs such as tamoxifen and cyclosporine.
Biochemical and Physiological Effects
2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid has been studied for its potential biochemical and physiological effects. Studies have shown that 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid can inhibit the activity of CYP2C9 and CYP3A4, which can lead to changes in the metabolism of drugs and other compounds. In addition, 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid has several advantages and limitations for use in lab experiments. One advantage of 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid is that it is a lipophilic molecule, which makes it soluble in common organic solvents, such as ethanol and DMSO. This makes it easy to use in lab experiments. However, 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid has several limitations. For example, it is not very stable and can degrade over time. In addition, 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid is not very soluble in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid. One potential direction is the development of new compounds and drugs that utilize 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid as an active ingredient. For example, 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid could be used in the development of novel CYP inhibitors or drugs that target specific enzymes. In addition, 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid could be used in the development of new drugs or treatments for diseases such as cancer, diabetes, and cardiovascular disease. Finally, 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid could be used in the development of new compounds and drugs that target specific receptors or pathways in the body.
Aplicaciones Científicas De Investigación
Análisis exhaustivo de las aplicaciones del ácido 2-(4-terc-butil-2-metilfenoxi)isonicotínico
Investigación farmacológica: La similitud estructural del ácido 2-(4-terc-butil-2-metilfenoxi)isonicotínico con otros compuestos con bioactividades conocidas sugiere posibles aplicaciones farmacológicas. Por ejemplo, se han estudiado compuestos relacionados por sus propiedades antiinflamatorias en líneas celulares de macrófagos .
Química agrícola: Se han examinado compuestos análogos por su impacto en las comunidades microbianas del suelo y el crecimiento de las plantas . Esto indica posibles aplicaciones de investigación del ácido 2-(4-terc-butil-2-metilfenoxi)isonicotínico para comprender las interacciones planta-suelo y la optimización del rendimiento de los cultivos.
Síntesis orgánica: Las moléculas similares desempeñan funciones en la química sintética, como ligandos en reacciones de intercambio de halógenos . Este compuesto podría investigarse por su utilidad para facilitar diversas reacciones de síntesis orgánica.
Aislamiento de compuestos bioactivos: Los parientes del compuesto se han aislado de plantas e investigado por sus propiedades antifúngicas, antioxidantes y anticancerígenas . La investigación podría explorar el aislamiento del ácido 2-(4-terc-butil-2-metilfenoxi)isonicotínico de fuentes naturales y sus posibles bioactividades.
Ciencia de los materiales: Dada la experiencia de los científicos en áreas que incluyen la ciencia de los materiales, como lo indican los proveedores de este compuesto , puede haber aplicaciones en la investigación de nuevos materiales o recubrimientos con propiedades únicas derivadas de este compuesto.
Síntesis química: El compuesto podría usarse en la síntesis de moléculas más complejas para la investigación en diversos campos de la química, dada su disponibilidad a través de proveedores químicos .
Propiedades
IUPAC Name |
2-(4-tert-butyl-2-methylphenoxy)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-11-9-13(17(2,3)4)5-6-14(11)21-15-10-12(16(19)20)7-8-18-15/h5-10H,1-4H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZOAKXSWODGEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OC2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


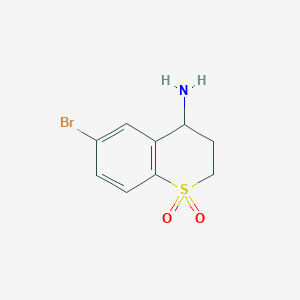
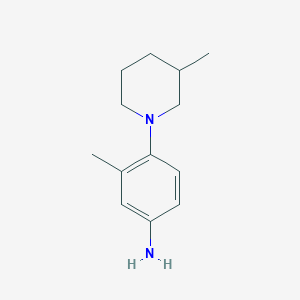

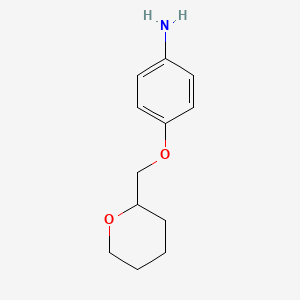
![4-[(2-Methylcyclohexyl)oxy]aniline](/img/structure/B1386117.png)
![1-[5-Fluoro-2-(2-methoxyethoxy)-phenyl]-ethylamine](/img/structure/B1386118.png)
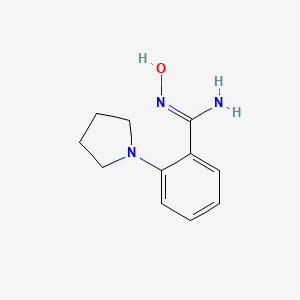

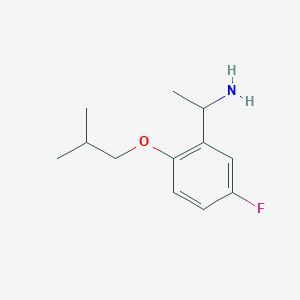
![(Cyclopropylmethyl)[1-(4-methoxyphenyl)ethyl]amine](/img/structure/B1386126.png)
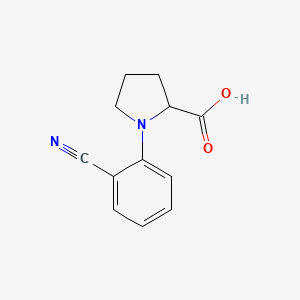
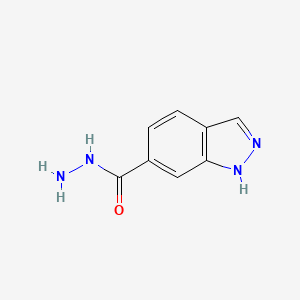
![N-Methyl-N-[2-(4-methylphenoxy)benzyl]amine](/img/structure/B1386130.png)
